molecular formula C12H15FN2O2 B15123194 (S)-2-Amino-4-fluoro-5-piperidin-2-yl-benzoic acid

(S)-2-Amino-4-fluoro-5-piperidin-2-yl-benzoic acid

Katalognummer: B15123194
Molekulargewicht: 238.26 g/mol
InChI-Schlüssel: ISKSOFPOMMNNRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-4-fluoro-5-piperidin-2-yl-benzoic acid is a chiral compound with a unique structure that includes an amino group, a fluorine atom, and a piperidine ring attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-fluoro-5-piperidin-2-yl-benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amino Group Addition: The amino group is introduced through an amination reaction, which can be achieved using reagents like ammonia or amines under suitable conditions.

    Benzoic Acid Core Formation: The final step involves the formation of the benzoic acid core, which can be achieved through various organic reactions, including Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-4-fluoro-5-piperidin-2-yl-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-4-fluoro-5-piperidin-2-yl-benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-4-fluoro-5-piperidin-2-yl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-Amino-4-fluoro-benzoic acid: Lacks the piperidine ring, making it less versatile in certain applications.

    (S)-2-Amino-5-piperidin-2-yl-benzoic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    (S)-2-Amino-4-fluoro-5-methyl-benzoic acid: Contains a methyl group instead of the piperidine ring, altering its chemical properties.

Uniqueness

(S)-2-Amino-4-fluoro-5-piperidin-2-yl-benzoic acid is unique due to the presence of both the fluorine atom and the piperidine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry and organic synthesis.

Eigenschaften

Molekularformel

C12H15FN2O2

Molekulargewicht

238.26 g/mol

IUPAC-Name

2-amino-4-fluoro-5-piperidin-2-ylbenzoic acid

InChI

InChI=1S/C12H15FN2O2/c13-9-6-10(14)8(12(16)17)5-7(9)11-3-1-2-4-15-11/h5-6,11,15H,1-4,14H2,(H,16,17)

InChI-Schlüssel

ISKSOFPOMMNNRF-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC(C1)C2=CC(=C(C=C2F)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.